Cas no 923196-21-8 (8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide)

8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 8-ethoxy-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, 8-ethoxy-N-(2-ethylphenyl)-2-oxo-
- Z29649834
- AKOS001425009
- VU0607410-1
- F3256-0043
- 923196-21-8
- CCG-351271
-
- インチ: 1S/C20H19NO4/c1-3-13-8-5-6-10-16(13)21-19(22)15-12-14-9-7-11-17(24-4-2)18(14)25-20(15)23/h5-12H,3-4H2,1-2H3,(H,21,22)
- InChIKey: XAKGBCWCKMUQFD-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(OCC)C=CC=C2C=C1C(NC1=CC=CC=C1CC)=O
計算された属性
- せいみつぶんしりょう: 337.13140809g/mol
- どういたいしつりょう: 337.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.263±0.06 g/cm3(Predicted)
- ふってん: 589.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.92±0.70(Predicted)
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3256-0043-10μmol |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-4mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-2mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-2μmol |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-20μmol |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-5μmol |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-1mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-15mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-3mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3256-0043-10mg |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
923196-21-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 923196-21-8 and Product Name: 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
The compound with the CAS number 923196-21-8 and the product name 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the chromene class, has garnered considerable attention due to its unique structural properties and potential biological activities. The presence of an ethoxy group at the 8-position and an N-(2-ethylphenyl) moiety at the 3-position of the chromene core contributes to its distinct chemical profile, making it a subject of intense research interest.
Chromenes are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They are known for their ability to interact with various biological targets, making them valuable scaffolds for drug discovery. The specific substitution pattern in 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide enhances its potential as a bioactive molecule. The 2-oxo group at the 2-position of the chromene ring introduces a carbonyl functionality, which can participate in hydrogen bonding and other interactions with biological targets.
Recent research has highlighted the importance of chromene derivatives in developing novel therapeutic agents. Studies have shown that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide molecule is being investigated for its potential in these areas, particularly due to its ability to modulate key cellular pathways involved in disease progression.
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic synthesis. The introduction of the ethoxy group and the N-(2-ethylphenyl) moiety requires careful selection of reaction conditions and reagents to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the chromene core efficiently. These methods not only enhance the synthetic route but also improve the overall quality of the final product.
The pharmacological evaluation of 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has revealed promising results in preclinical studies. Initial experiments indicate that this compound exhibits significant inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX), an enzyme involved in inflammation and pain management. Additionally, its interaction with other biological targets suggests broader therapeutic applications.
The structural features of this compound also make it an attractive candidate for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility is crucial for developing lead compounds that can be advanced into clinical trials and eventually become viable therapeutic options for patients.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide at both molecular and cellular levels. Molecular docking studies have been conducted to predict its binding interactions with potential target proteins. These simulations provide valuable insights into how the compound might interact with biological systems, guiding experimental design and helping to identify promising derivatives.
The development of new pharmaceuticals is a complex process that involves extensive testing to ensure safety and efficacy. 8-Ethoxy-N-(2-propylphenyl)-4-morpholinochromenone, another derivative within this class, has been studied for its pharmacological effects on neurological disorders. While not directly related to our compound of interest, these studies underscore the importance of chromene derivatives in addressing unmet medical needs.
In conclusion, 8-Ethoxy-N-(propylphenyl)-4-morpholinochromenone represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activities. Ongoing research continues to explore its therapeutic applications, synthetic pathways, and interaction mechanisms with biological targets. As our understanding of this class of compounds grows, so does the potential for developing novel treatments for various diseases.
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